Foreword: The Enigmatic Cyclobutane Moiety in Bioactive Molecules
Foreword: The Enigmatic Cyclobutane Moiety in Bioactive Molecules
An In-depth Technical Guide to 2-Oxo-cyclobutane undecanoic acid (CAS 169263-77-8)
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique puckered conformation.[1][2] While historically underutilized in medicinal chemistry compared to its five- and six-membered counterparts, recent years have witnessed a surge in interest in this structural motif.[3][4] The rigid framework of the cyclobutane ring offers a powerful tool for medicinal chemists to enforce conformational restriction on flexible molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets.[5] Furthermore, the incorporation of a cyclobutane scaffold can improve metabolic stability by shielding susceptible positions from enzymatic degradation.[2][3] This guide focuses on a specific, yet illustrative, example of this class of molecules: 2-Oxo-cyclobutane undecanoic acid. While not a therapeutic agent itself, its synthesis and application as a critical tool in food safety analytics provide a compelling case study for the practical utility of functionalized cyclobutanes.
Physicochemical Properties
2-Oxo-cyclobutane undecanoic acid is a 2-substituted cyclobutanone derivative with a long-chain carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 169263-77-8 | [6] |
| Molecular Formula | C₁₅H₂₆O₃ | [6] |
| Molecular Weight | 254.37 g/mol | [6] |
| Alternate Name | 11-(2-Oxocyclobutyl)undecanoic acid | [7] |
Synthesis and Characterization
The synthesis of 2-Oxo-cyclobutane undecanoic acid has been described in the context of its application in immunoassays for detecting irradiated foods.[7] While the full experimental details from the primary literature are not widely available, the general strategies for the synthesis of 2-substituted cyclobutanones are well-established and provide a clear pathway to this molecule.
General Synthetic Strategies for 2-Substituted Cyclobutanones
The construction of the 2-substituted cyclobutanone core can be achieved through several methodologies, each with its own advantages and limitations.
-
Alkylation of Cyclobutanone Enolates or Enamines: A common and direct approach involves the deprotonation of cyclobutanone to form an enolate, which is then alkylated with a suitable electrophile. To achieve mono-alkylation and avoid side reactions, less reactive enolate equivalents like enamines are often employed.[5] For the synthesis of the title compound, this would involve the alkylation of a cyclobutanone derivative with an 11-haloundecanoic acid ester, followed by hydrolysis of the ester.
-
[2+2] Cycloaddition Reactions: The [2+2] cycloaddition of a ketene or a ketene equivalent with an appropriate alkene is a powerful method for constructing the cyclobutanone ring.[4] For a 2-substituted cyclobutanone with a long alkyl chain, this would require a specialized ketene precursor.
-
Ring Expansion of Cyclopropane Derivatives: The rearrangement of cyclopropylcarbinols can also lead to the formation of cyclobutanones. This method offers opportunities for stereocontrol.
Representative Synthesis of a 2-Substituted Cyclobutanone
To illustrate the synthetic and characterization process, a detailed protocol for the synthesis of a structurally related compound, 2-benzoylcyclobutanone, is presented below. This reaction proceeds via a formal carbene insertion into a cyclopropanone, mediated by a sulfonium ylide.
Caption: General workflow for the synthesis of 2-benzoylcyclobutanone.
Step-by-Step Protocol:
-
Preparation of the Sulfonium Ylide: 1-Phenyl-2-(tetrahydro-1λ⁴-thien-1-ylidene)ethan-1-one is prepared as the sulfonium ylide.
-
Reaction Setup: A flame-dried Schlenk flask is charged with the cyclopropanone starting material, potassium phosphate (K₃PO₄), and the sulfonium ylide.
-
Solvent and Atmosphere: The flask is evacuated and backfilled with argon, and anhydrous toluene is added as the solvent.
-
Reaction Conditions: The reaction mixture is degassed and then heated to the appropriate temperature (e.g., 100 °C) and stirred for a specified time (e.g., 12 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-benzoylcyclobutanone.[8]
Spectroscopic Characterization
The structural elucidation of 2-Oxo-cyclobutane undecanoic acid relies on a combination of spectroscopic techniques. While the specific spectra for this molecule are not publicly available, the expected characteristic signals can be inferred from the analysis of its constituent functional groups and comparison with related compounds.
2.3.1. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the O-H of the carboxylic acid.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 3300-2500 | Strong, Broad |
| Alkyl C-H | 2960-2850 | Strong |
| Ketone C=O | ~1785 | Strong |
| Carboxylic Acid C=O | ~1710 | Strong |
The high wavenumber for the ketone C=O stretch is characteristic of a four-membered ring due to increased ring strain.[9]
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclobutane ring, which will be in the range of 1.5-3.5 ppm. The protons alpha to the ketone will be the most downfield. The long undecanoic acid chain will give rise to a large, broad multiplet around 1.2-1.6 ppm for the majority of the methylene groups. The methylene group alpha to the carboxylic acid will appear as a triplet around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the two downfield signals for the carbonyl carbons of the ketone and the carboxylic acid. The ketone carbonyl will appear around 200-210 ppm, while the carboxylic acid carbonyl will be in the 175-185 ppm range. The carbons of the cyclobutane ring will resonate between 20-60 ppm, and the carbons of the alkyl chain will appear in the 20-35 ppm range.
2.3.3. Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 254 would be expected. The fragmentation pattern would likely involve cleavage of the alkyl chain and fragmentation of the cyclobutane ring. Common fragmentation pathways for cyclic ketones include the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.[10]
Application in the Detection of Irradiated Foods
The primary and most well-documented application of 2-Oxo-cyclobutane undecanoic acid is as a hapten in the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of 2-alkylcyclobutanones (2-ACBs).[7]
Background: 2-Alkylcyclobutanones as Markers for Food Irradiation
Food irradiation is a process used to extend shelf life and kill pathogens.[1][2] When foods containing lipids are irradiated, the fatty acids can undergo cyclization to form 2-alkylcyclobutanones.[5] For example, palmitic acid (a C16 fatty acid) forms 2-dodecylcyclobutanone (2-DCB). These 2-ACBs are considered unique radiolytic products and can serve as reliable markers for food irradiation.[6][11]
Caption: Workflow for the development and use of an ELISA for 2-ACB detection.
Role of 2-Oxo-cyclobutane undecanoic acid as a Hapten
Small molecules like 2-ACBs are generally not immunogenic on their own. To elicit an immune response and produce antibodies, they must be covalently attached to a larger carrier protein, such as bovine serum albumin (BSA).[1][3] This is where 2-Oxo-cyclobutane undecanoic acid plays a crucial role.
The undecanoic acid portion of the molecule acts as a spacer and provides a carboxylic acid functional group for conjugation to the carrier protein, typically via carbodiimide chemistry. The 2-oxocyclobutane portion mimics the structure of the 2-ACB markers. This hapten-protein conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that can recognize and bind to 2-ACBs in food samples.[7][12]
Potential Biological Activity and Relevance in Drug Development
While the primary application of 2-Oxo-cyclobutane undecanoic acid is in diagnostics, its structural features—a cyclobutanone ring and a long-chain fatty acid—suggest potential biological activities that could be of interest to drug development professionals.
Cytotoxicity and Genotoxicity of 2-Alkylcyclobutanones
Studies on 2-dodecylcyclobutanone (2-DCB), a closely related compound, have shown evidence of cytotoxicity and genotoxicity in various cell lines.[2][13] It has been reported to induce DNA damage in human colon cells.[3] However, other studies have found no mutagenic or genotoxic potential.[2] The long-term health effects of 2-ACBs are still a subject of research. The presence of the terminal carboxylic acid in 2-Oxo-cyclobutane undecanoic acid could significantly alter its uptake, cellular localization, and interaction with biological targets compared to 2-DCB.
Cyclobutane-Containing Fatty Acids as Antimicrobial Agents
There is growing interest in fatty acids containing cyclic moieties as potential antimicrobial agents. For instance, some cyclobutane-functionalized fatty acids have shown inhibitory activity against Mycobacterium tuberculosis.[6] The rigid cyclobutane ring may disrupt the integrity of the bacterial cell membrane or interfere with key metabolic enzymes. The combination of a cyclobutanone and a long fatty acid chain in the title compound makes it a candidate for investigation in this area.
Keto-Fatty Acids in Metabolism and Signaling
Keto-fatty acids are a class of molecules that can play significant roles in cellular metabolism and signaling.[7][14] Short-chain alpha-keto acids are well-known intermediates in amino acid and carbohydrate metabolism.[7] While the specific role of long-chain keto-fatty acids with a cyclic ketone is not well understood, they have the potential to interact with lipid membranes and proteins involved in fatty acid metabolism and signaling pathways.
Safety and Handling
As a research chemical, 2-Oxo-cyclobutane undecanoic acid should be handled with appropriate safety precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
2-Oxo-cyclobutane undecanoic acid serves as a fascinating example of a functionalized cyclobutane with a clear and important application in analytical chemistry. Its role as a hapten for the development of immunoassays for food safety highlights the practical utility of this class of molecules. For researchers in drug development, the unique combination of a strained cyclobutanone ring and a long-chain fatty acid presents an intriguing scaffold for further investigation. Future research could explore the antimicrobial properties of this and related compounds, as well as their potential to modulate lipid metabolism and signaling pathways. The continued exploration of the chemical and biological properties of cyclobutane-containing molecules will undoubtedly lead to new discoveries and applications in both diagnostics and therapeutics.
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